molecular formula C9H13NO3 B12546333 Paracetamol monomethanolate CAS No. 666830-44-0

Paracetamol monomethanolate

Cat. No.: B12546333
CAS No.: 666830-44-0
M. Wt: 183.20 g/mol
InChI Key: FKJHPCLPKCCZCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Paracetamol monomethanolate can be synthesized through a series of chemical reactions starting from paracetamol. The synthesis typically involves the reaction of paracetamol with methanol under controlled conditions to form the monomethanolate derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the monomethanolate compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process also includes purification steps to remove any impurities and obtain a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Paracetamol monomethanolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinone derivatives, while reduction can yield various amine compounds.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Research has explored its potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Paracetamol monomethanolate is investigated for its potential therapeutic effects and as a precursor for developing new drugs.

    Industry: The compound is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of paracetamol monomethanolate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its analgesic and antipyretic effects. Additionally, the compound may interact with other molecular targets, such as serotonin receptors and cannabinoid systems, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Paracetamol monomethanolate can be compared with other similar compounds, such as:

    Paracetamol (Acetaminophen): The parent compound, widely used for its analgesic and antipyretic properties.

    Phenacetin: An analgesic and antipyretic compound structurally related to paracetamol.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic effects but different mechanisms of action.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike its parent compound, paracetamol, the monomethanolate derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

666830-44-0

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;methanol

InChI

InChI=1S/C8H9NO2.CH4O/c1-6(10)9-7-2-4-8(11)5-3-7;1-2/h2-5,11H,1H3,(H,9,10);2H,1H3

InChI Key

FKJHPCLPKCCZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CO

Origin of Product

United States

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